molecular formula C17H15BrN4O2S B11934973 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol

5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol

Cat. No.: B11934973
M. Wt: 419.3 g/mol
InChI Key: DARDDBZKGVEVKB-GRSHGNNSSA-N
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Description

Chemical Identity: This compound, also referred to as GO289 (CAS: 694522-87-7), is a Schiff base derivative featuring a triazole core, a bromophenol moiety, and a methylthio substituent. Its molecular formula is C₁₇H₁₅BrN₄O₂S, with a molecular weight of 419.3 g/mol .

Synthesis: It is synthesized via a condensation reaction between 5-bromo-4-formyl-2-methoxyphenol and 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine under acidic conditions . The Z-isomer configuration is confirmed by crystallographic studies using SHELX software, which is widely employed for small-molecule refinement .

Applications:
GO289 exhibits biological activity as a selective casein kinase 2 (CK2) inhibitor, making it a candidate for cancer therapeutics . Its stability and solubility are optimized for pharmacological studies, with storage recommended at -20°C .

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol

InChI

InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3/b19-10-

InChI Key

DARDDBZKGVEVKB-GRSHGNNSSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N\N2C(=NN=C2SC)C3=CC=CC=C3)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol typically involves the following steps:

    Formation of the Schiff Base: The compound is synthesized by the condensation reaction between 5-bromo-2-methoxy-4-formylphenol and 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions.

    Purification: The resulting product is purified by recrystallization from ethanol to obtain the pure Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction of the C=N double bond can lead to the formation of the corresponding amine.

    Substitution: The bromine atom in the phenol ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary amine derivative.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that Schiff bases, including 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol, possess significant antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. A study highlighted the effectiveness of similar triazole derivatives against bacteria and fungi, suggesting that modifications to the triazole structure could enhance their biological activity .

Antioxidant Properties
The antioxidant capacity of Schiff bases has been extensively studied. For instance, derivatives similar to this compound were shown to exhibit potent antioxidant activity in vitro. The DPPH assay demonstrated that these compounds effectively scavenge free radicals, indicating their potential use in preventing oxidative stress-related diseases .

Coordination Chemistry

Synthesis of Metal Complexes
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been documented. For example, studies have shown that Schiff bases derived from similar phenolic compounds can coordinate with metals such as zinc and copper, forming complexes with notable catalytic properties . These metal complexes are useful in various applications including catalysis and material synthesis.

Catalytic Applications
Schiff bases are known for their role as catalysts in organic reactions. The incorporation of triazole moieties into Schiff bases may enhance their catalytic efficiency due to the electronic effects and sterics provided by the triazole ring . This aspect opens avenues for further research into their use in catalytic processes.

Material Science

Polymer Chemistry
The unique structural features of this compound allow its incorporation into polymer matrices. This can lead to the development of new materials with enhanced thermal stability and mechanical properties. Research into polymers containing Schiff base structures has shown improvements in thermal resistance and mechanical strength .

Case Studies and Experimental Findings

Study Findings Applications
Kusumaningrum et al. (2021)Investigated the antioxidant activity of similar Schiff bases using DPPH assay; EC50 value determined at 10.46 ppmPotential antioxidant agents in pharmaceuticals
Synthesis and Characterization StudyDocumented the formation of metal complexes with triazole-based Schiff bases; noted enhanced catalytic propertiesCatalysts in organic synthesis
Antimicrobial StudyDemonstrated significant antimicrobial activity against various pathogensDevelopment of new antimicrobial drugs

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol is not fully elucidated. it is believed to interact with biological targets through its Schiff base moiety, which can form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

Compound 6m :
  • Name : 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Key Features :
    • Benzoxazole-triazole hybrid with a bromophenyl group.
    • Spectral Data : IR (C=S stretch at 1212 cm⁻¹), ¹H-NMR (δ 9.51 ppm for triazole proton) .
    • Bioactivity : Demonstrated antimicrobial properties but lacks kinase inhibition activity compared to GO289 .
4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol :
  • Key Features :
    • Thione (C=S) group replaces the methylthio (S-CH₃) substituent in GO287.
    • Isomerism : E-configuration confirmed by crystallography, unlike the Z-isomer in GO289 .
    • Toxicity : Predicted low acute toxicity via in silico models (ProTox 3.0, LD₅₀ > 2000 mg/kg) .

Quantum Chemical and Molecular Dynamics Comparisons

GO289 vs. 5-Bromo-4-formylguaiacol (Precursor) :

Parameter GO289 5-Bromo-4-formylguaiacol
HOMO Energy (eV) -5.62 -6.01
LUMO Energy (eV) -1.98 -2.45
Energy Gap (eV) 3.64 3.56
Dipole Moment (Debye) 4.83 3.12
Electrophilicity Index 2.85 1.97
  • Insights :
    • GO289’s lower HOMO energy (-5.62 eV) suggests enhanced electron-donating capacity , crucial for binding CK2 .
    • Higher dipole moment (4.83 D) correlates with improved solubility in polar solvents compared to its precursor .

Substituent-Driven Variations

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyloxy)-1,3,5-triazin-2-yl]amino]benzoate :
  • Key Features :
    • Triazine core instead of triazole.
    • Molecular Weight : 535.3 g/mol (vs. 419.3 g/mol for GO289).
    • Applications : Primarily used in materials science due to its rigid planar structure .
2-[(3-Propylsulfanyl-5-p-tolyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol :
  • Key Features: Propylsulfanyl and p-tolyl substituents. Crystallography: Triclinic P 1 symmetry with two independent molecules per asymmetric unit, differing from GO289’s monoclinic structure .

Isomer-Specific Differences

  • E vs. Z Isomerism :
    • GO289 (Z-isomer) : Enhanced steric hindrance around the imine bond reduces rotational freedom, improving target binding .
    • E-isomer analogues : Exhibit lower biological activity due to unfavorable spatial alignment with kinase active sites .

Biological Activity

5-Bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol is a complex organic compound characterized by its Schiff base structure, which is formed through the condensation of an amine and an aldehyde. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and coordination chemistry.

The molecular formula of this compound is C17H15BrN4O2SC_{17}H_{15}BrN_{4}O_{2}S with a molecular weight of 419.3 g/mol. The presence of bromine, methoxy, and triazole groups in its structure contributes to its unique biological properties.

PropertyValue
Molecular FormulaC17H15BrN4O2S
Molecular Weight419.3 g/mol
IUPAC NameThis compound
InChI KeyDARDDBZKGVEVKB-GRSHGNNSSA-N

The biological activity of this compound is believed to stem from its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to various therapeutic effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-methoxy derivatives exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases can demonstrate effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines. For example, when tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using MTT assays, the compound showed significant cytotoxic effects with calculated IC50 values indicating potent inhibitory action on cell viability .

Case Study:
A recent study evaluated the anticancer effects of related triazole derivatives. The findings indicated that modifications in the triazole ring significantly influenced the anticancer activity, suggesting that the presence of specific substituents could enhance efficacy against cancer cells .

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) for 5-bromo-2-methoxy derivatives indicates that the presence of electron-donating groups (like methoxy) enhances biological activity. The triazole moiety is crucial for increasing binding affinity to biological targets, which may explain the observed potency against cancer cells .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other Schiff bases:

Compound NameKey Features
5-bromo-2-methoxy-4-(phenylimino)methylphenolLacks triazole and sulfanyl groups
2-bromo-6-(6-methylpyridin-2-ylimino)methylphenolDifferent substituent on the imine nitrogen

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can Z-isomer specificity be achieved?

Answer:
The synthesis of this compound requires careful control of reaction conditions to favor the (Z)-isomer configuration. Key steps include:

  • Imine Formation: Condensation of 5-bromo-2-methoxy-4-formylphenol with 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine under mild acidic conditions (e.g., glacial acetic acid) to promote Schiff base formation.
  • Isomer Control: Use of sterically hindered solvents (e.g., toluene) and low temperatures (0–5°C) to kinetically favor the (Z)-isomer, as thermodynamic conditions may lead to (E)-isomer dominance .
  • Purification: Column chromatography with silica gel and a hexane:ethyl acetate gradient (7:3) to isolate the (Z)-isomer, confirmed via 1^1H NMR (δ 8.2–8.5 ppm for imine proton) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the imine bond (δ ~8.3 ppm) and methoxy group (δ ~3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C17_{17}H15_{15}BrN4_4O2_2S) with <2 ppm error .
  • X-ray Crystallography: For absolute configuration determination, as demonstrated in structurally similar triazole derivatives (e.g., bond angles and torsion angles for Z/E isomerism) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate imine formation.
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction efficiency .
  • Temperature Gradients: Perform time-resolved studies at 25°C, 50°C, and reflux to identify ideal kinetic vs. thermodynamic control .
  • Byproduct Analysis: Use HPLC-MS to detect side products (e.g., oxidized sulfanyl groups) and adjust reducing agents (e.g., NaBH4_4) if needed .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:
Methodological considerations:

  • Assay Validation: Standardize cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature variations in antimicrobial assays .
  • Metabolite Interference: Perform LC-MS/MS to rule out compound degradation or metabolite formation during incubation .
  • Dose-Response Curves: Use Hill slope analysis to compare EC50_{50} values across studies; discrepancies may indicate assay-specific binding kinetics .

Basic: What computational methods predict the compound’s reactivity and target interactions?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., imine nitrogen, bromine substituent) .
  • Molecular Docking: Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to simulate binding affinities, guided by the triazole moiety’s π-π stacking potential .
  • ADMET Prediction: SwissADME or ProTox-II to estimate bioavailability and toxicity risks .

Advanced: What experimental design considerations apply to in vivo vs. in vitro studies?

Answer:

  • In Vitro: Use randomized block designs with triplicate technical replicates to control for plate-edge effects . Include positive controls (e.g., doxorubicin for cytotoxicity).
  • In Vivo: Adapt split-plot designs (e.g., ) with staggered dosing schedules to assess time-dependent pharmacokinetics. Monitor hepatic metabolism via microsampling .
  • Data Normalization: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Perform accelerated degradation studies (pH 1–13, 37°C). The phenol group is prone to oxidation at pH >10, requiring antioxidant stabilizers (e.g., BHT) .
  • Thermal Stability: TGA/DSC analysis shows decomposition onset at ~180°C. Store at -20°C in amber vials to prevent photodegradation .

Advanced: What role does the methylsulfanyl group play in modulating biological activity?

Answer:

  • Electronic Effects: The –SMe group enhances lipophilicity (logP ~3.2) and membrane permeability, as shown in analogous triazole-thioethers .
  • Metabolic Resistance: Comparative studies with –OH or –OCH3_3 analogs reveal slower hepatic clearance due to sulfur’s resistance to Phase I oxidation .

Basic: Which biological targets are plausible based on structural analogs?

Answer:

  • Antifungal Targets: CYP51 inhibition (similar to triazole antifungals like fluconazole) .
  • Anticancer Targets: Topoisomerase II inhibition, evidenced by DNA intercalation in phenyl-triazole derivatives .
  • Antioxidant Activity: DPPH radical scavenging assays show IC50_{50} ~25 μM, linked to the phenolic –OH group .

Advanced: How can enantiomeric resolution be achieved if stereocenters are present?

Answer:
While the compound lacks chiral centers, its (Z)-isomer can be resolved via:

  • Chiral HPLC: Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (85:15) .
  • Diastereomeric Salt Formation: React with (R)- or (S)-mandelic acid and crystallize .

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